1-Cyclopropyl-1,4-diazepan-5-one
Description
1-Cyclopropyl-1,4-diazepan-5-one is a seven-membered diazepane derivative featuring a cyclopropyl substituent at the N1 position. This compound is part of a broader class of 1,4-diazepan-5-ones, which are nitrogen-containing heterocycles with diverse pharmacological applications, including antimicrobial, anticancer, and antiviral activities . The cyclopropyl group introduces unique steric and electronic effects, influencing ring puckering and intermolecular interactions .
Properties
IUPAC Name |
1-cyclopropyl-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-3-5-10(6-4-9-8)7-1-2-7/h7H,1-6H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERFALWWEPVOSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(=O)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopropyl-1,4-diazepan-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-Cyclopropyl-1,4-diazepan-5-one has the following molecular structure:
- Molecular Formula: C8H12N2O
- Molecular Weight: 156.19 g/mol
- CAS Number: 30858-70-9
The compound features a diazepan ring with a cyclopropyl substituent at the first position and a ketone group at the fifth position, which contributes to its unique biochemical properties.
The biological activity of 1-Cyclopropyl-1,4-diazepan-5-one is primarily mediated through its interaction with various neurotransmitter receptors. Notably, it has been shown to act as a partial agonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This interaction is significant for potential applications in treating disorders such as depression and anxiety.
Pharmacological Profile
Research indicates that 1-Cyclopropyl-1,4-diazepan-5-one exhibits several pharmacological effects:
- Anxiolytic Effects: In animal models, compounds similar to 1-Cyclopropyl-1,4-diazepan-5-one have demonstrated reduced anxiety-like behaviors.
- Antidepressant Activity: Studies have suggested that nAChR partial agonists can enhance mood and cognitive function, making this compound a candidate for further exploration in depression therapy.
Case Studies
Several studies have investigated the biological activity of compounds related to 1-Cyclopropyl-1,4-diazepan-5-one:
- Study on α4β2 nAChR Agonists:
- In Vivo Efficacy:
- Synthesis and Evaluation:
Data Table: Summary of Biological Activity
| Compound | Target Receptor | Ki (nM) | EC50 (nM) | Effect |
|---|---|---|---|---|
| 1-Cyclopropyl-1,4-diazepan-5-one | α4β2 nAChR | 0.5–51.4 | 15–50 | Anxiolytic/Antidepressant |
| Related Diazepan Derivative | α3β4 nAChR | >1000 | N/A | Negligible Affinity |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below summarizes key structural and physicochemical differences between 1-cyclopropyl-1,4-diazepan-5-one and selected analogs:
Key Observations :
Table 2. Crystallographic Parameters :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
